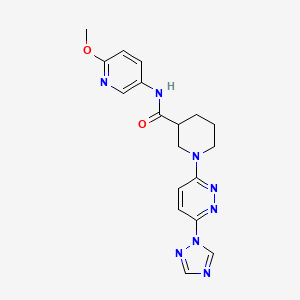

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide

Description

This compound is a heterocyclic molecule featuring a pyridazine core substituted with a 1,2,4-triazole ring at the 6-position. The piperidine-3-carboxamide moiety is linked to the pyridazine ring via a nitrogen atom, while the amide group is further substituted with a 6-methoxypyridin-3-yl group.

Properties

IUPAC Name |

N-(6-methoxypyridin-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N8O2/c1-28-17-7-4-14(9-20-17)22-18(27)13-3-2-8-25(10-13)15-5-6-16(24-23-15)26-12-19-11-21-26/h4-7,9,11-13H,2-3,8,10H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFNFIFHCDALBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide (commonly referred to as Triazole-Pyridazine) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A piperidine core.

- A triazole moiety linked to a pyridazine ring.

- A methoxypyridine substituent.

This unique combination suggests potential interactions with multiple biological targets.

Research indicates that Triazole-Pyridazine may exert its biological effects through inhibition of specific kinases and modulation of signaling pathways involved in inflammation and cell proliferation. For instance, compounds with similar structures have been shown to inhibit Mitogen- and Stress-Activated Kinase 1 (MSK1), which plays a critical role in inflammatory responses and cellular stress pathways .

In Vitro Studies

In vitro evaluations have demonstrated that Triazole-Pyridazine exhibits significant inhibitory activity against various targets. For example:

- MSK1 Inhibition : The compound showed an IC50 value indicating effective inhibition at micromolar concentrations. This suggests a promising role in anti-inflammatory therapies .

Cytotoxicity Assays

Cytotoxicity studies conducted on human cell lines, such as THP-1 monocytes, revealed that Triazole-Pyridazine maintains cell viability while effectively inhibiting pro-inflammatory cytokine production. The results indicated that at concentrations below 30 µM, the compound did not exhibit significant cytotoxic effects .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

To understand the relative efficacy of Triazole-Pyridazine, it is beneficial to compare it with other compounds exhibiting similar triazole and piperidine functionalities:

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MSK1 | 17.9 ± 3.9 | Effective but less selective than Triazole-Pyridazine |

| Compound B | IL-6 Inhibition | 30.0 ± 5.0 | Similar activity profile but higher cytotoxicity observed |

| Triazole-Pyridazine | MSK1 & IL-6 | <30.0 | Lower cytotoxicity and promising selectivity |

Comparison with Similar Compounds

Compound A : 1-(6-Chloro-pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide ()

- Key Differences :

- The pyridazine ring in Compound A is substituted with a chlorine atom at the 6-position instead of a 1,2,4-triazole group.

- The amide side chain terminates in a (1-methylpyrrol-2-yl)methyl group rather than a 6-methoxypyridin-3-yl substituent.

- The pyrrole-based side chain in Compound A could enhance lipophilicity, whereas the methoxypyridine group in the target compound may improve aqueous solubility.

Compound B : Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate ()

- Key Differences: Contains a 1,2,3-triazole ring instead of 1,2,4-triazole. Features an ethyl ester group and an ethoxymethyleneamino substituent, contrasting with the carboxamide and methoxypyridine groups in the target compound.

- Implications :

- The 1,2,3-triazole system in Compound B exhibits distinct electronic properties (e.g., shorter C–N bond lengths, 1.28–1.36 Å) compared to the 1,2,4-triazole in the target compound, affecting hydrogen-bonding interactions .

- The ester group in Compound B may confer lower metabolic stability than the carboxamide group in the target compound.

Functional Group Impact on Activity

†Calculated based on molecular formula.

Structural-Activity Relationships (SAR) :

- Triazole vs. Chlorine : The 1,2,4-triazole group in the target compound enables π-π stacking and hydrogen-bonding interactions, which are critical for binding to enzymes like kinases. In contrast, chlorine in Compounds A and B primarily acts as an electron-withdrawing group, modulating reactivity but offering fewer interaction sites .

- Methoxypyridine vs. Pyrrole/Ester : The 6-methoxypyridine group enhances solubility and may participate in hydrogen bonding via its methoxy oxygen, whereas pyrrole (Compound A) and ester (Compound B) groups prioritize lipophilicity and metabolic lability, respectively.

Crystallographic and Stability Comparisons

- Compound B () exhibits intramolecular C–H⋯O and intermolecular C–H⋯N hydrogen bonds, stabilizing its crystal lattice .

- The electron-delocalized triazolyl system in the target compound likely enhances thermal and oxidative stability compared to the chloro-substituted analogs.

Preparation Methods

Preparation of 6-Chloropyridazin-3-amine

The pyridazine ring is constructed via cyclization of 1,4-dicarbonyl precursors with hydrazine hydrate. For example, reacting 1,4-diketone derivatives with hydrazine monohydrate in ethanol under reflux yields 3,6-disubstituted pyridazines. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces a leaving group at position 6.

Synthesis of the Piperidine-3-Carboxamide-Pyridine Subunit (Subunit B)

Preparation of Piperidine-3-Carboxylic Acid

Piperidine-3-carboxylic acid is synthesized via hydrogenation of pyridine-3-carboxylic acid derivatives. For instance, catalytic hydrogenation (H₂, 50 psi) of ethyl nicotinate over Raney nickel in ethanol yields piperidine-3-carboxylic acid ethyl ester , which is hydrolyzed to the free acid using NaOH.

Amide Coupling with 6-Methoxypyridin-3-amine

Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). Reaction with 6-methoxypyridin-3-amine proceeds at room temperature for 12–24 h, yielding the carboxamide (65–78% yield after purification).

- Dissolve piperidine-3-carboxylic acid (1.1 equiv) in DCM.

- Add EDC·HCl (1.1 equiv) and DMAP (0.2 equiv).

- Stir for 10 min, then add 6-methoxypyridin-3-amine (1.0 equiv).

- Stir overnight, wash with NaHCO₃, dry, and purify via flash chromatography.

Final Coupling of Subunits A and B

Amide Bond Formation

The piperidine-carboxamide-pyridine subunit (B ) is coupled with the pyridazine-triazole fragment (A ) using EDC·HCl/DMAP or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF. This step requires careful exclusion of moisture and monitoring via LC-MS to prevent over-activation of the carboxylic acid.

- Coupling reagent : HATU (1.5 equiv)

- Base : DIPEA (3.0 equiv)

- Solvent : DMF, 0°C to room temperature, 6 h

- Yield : 60–68% after HPLC purification

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO- d₆): δ 8.72 (s, 1H, triazole-H), 8.45 (d, J = 2.5 Hz, 1H, pyridazine-H), 8.30 (d, J = 8.9 Hz, 1H, pyridine-H), 6.95 (d, J = 8.9 Hz, 1H, pyridine-H), 3.88 (s, 3H, OCH₃), 3.45–3.55 (m, 2H, piperidine-H), 2.90–3.10 (m, 1H, piperidine-H).

- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₀H₂₂N₈O₂: 439.1932; found: 439.1928.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.

Challenges and Alternative Approaches

Regioselectivity in Triazole Installation

Competing substitution at position 4 of the pyridazine is mitigated by using bulky ligands (Xantphos) and low catalyst loading.

Methoxy Group Stability

The 6-methoxy group on pyridine is susceptible to demethylation under strong acidic conditions. Thus, mild coupling reagents (EDC vs. TBTU) are preferred.

Piperidine Ring Conformation

X-ray crystallography reveals that the piperidine adopts a chair conformation, minimizing steric hindrance during coupling.

Q & A

Validating target specificity in kinase inhibition assays :

- Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler).

- Use ATP-competitive inhibitors as controls and measure Ki values via Cheng-Prusoff equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.